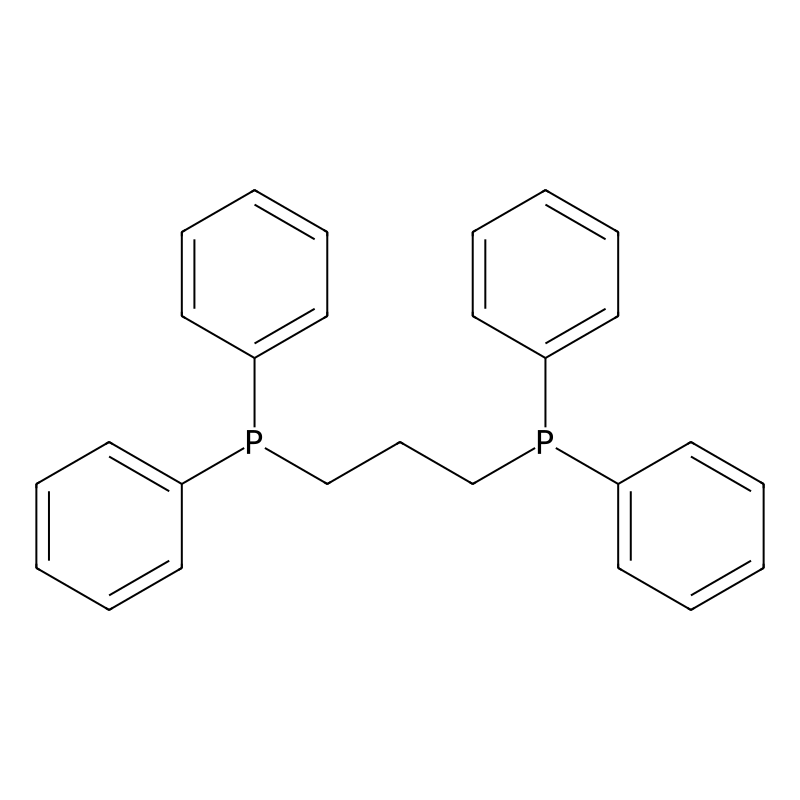1,3-Bis(diphenylphosphino)propane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
-Bis(diphenylphosphino)propane as a Ligand
Ligands are molecules that donate electrons to a central metal atom or ion. By donating electrons, ligands can alter the properties of the metal center, making it more reactive or selective for certain reactions.
Dppp is a versatile ligand that can be used with a variety of transition metals, including palladium, nickel, and platinum. These metal complexes are used in many important organic transformations, such as:
- Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between organic molecules.
- Sonogashira coupling: This reaction is used to form carbon-carbon bonds between alkynes and aryl or vinyl halides.
- Negishi coupling: This reaction is used to form carbon-carbon bonds between organic molecules using organozinc reagents.
1,3-Bis(diphenylphosphino)propane is an organophosphorus compound with the chemical formula . It appears as a white solid and is soluble in various organic solvents. This compound is classified as a diphosphine ligand, which plays a significant role in coordination chemistry and homogeneous catalysis. Its structure features two diphenylphosphino groups attached to a propane backbone, providing it with unique chelating properties that enhance its effectiveness as a ligand in metal complexes .
This compound can also be synthesized through metal-halogen exchange followed by metathesis, providing a more economical route . Additionally, it forms stable complexes with transition metals, such as nickel and palladium, facilitating various catalytic processes including the Kumada coupling reaction and palladium-catalyzed arylation under Heck reaction conditions .
The synthesis of 1,3-bis(diphenylphosphino)propane can be accomplished through several methods:
- Lithium Diphenylphosphide Reaction:
- Reacting lithium diphenylphosphide with 1,3-dichloropropane.
- Metal-Halogen Exchange:
These methods highlight the versatility and adaptability of synthetic pathways for this compound.
1,3-Bis(diphenylphosphino)propane is widely used in:
- Coordination Chemistry: As a bidentate ligand forming stable metal complexes.
- Catalysis: Particularly in reactions such as the Kumada coupling and various palladium-catalyzed processes.
- Organic Synthesis: Facilitating regioselectivity in complex organic transformations .
Studies have focused on the interaction of 1,3-bis(diphenylphosphino)propane with various transition metals. For instance, its complexes with palladium(II) have been investigated for their kinetic properties in migratory insertion reactions. These studies help elucidate the mechanisms behind catalysis and the stability of metal-ligand interactions .
Several compounds share structural characteristics with 1,3-bis(diphenylphosphino)propane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Bis(diphenylphosphino)ethane | Bidentate Ligand | Shorter chain length compared to dppp |
| 1,4-Bis(diphenylphosphino)butane | Bidentate Ligand | Longer chain length; different steric properties |
| Diphosphine Ligands (general) | Varies | General category; varying bite angles and sterics |
1,3-Bis(diphenylphosphino)propane stands out due to its specific three-carbon chain linking two diphenylphosphino groups, allowing for optimal bite angles and chelation properties that enhance its catalytic efficiency .
XLogP3
UNII
GHS Hazard Statements
H302 (58.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (58.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (58.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (58.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.







